Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Description
This compound is a highly specialized sodium phosphate derivative with a complex heterocyclic structure. It features two phosphorylated oxolane (tetrahydrofuran-like) rings, each substituted with a 2,4-dioxo-1,3-diazinan-1-yl group. The tetrasodium counterions neutralize the four phosphate groups, enhancing its solubility in aqueous environments. Such structures are typically synthesized for applications in chelation, catalysis, or as intermediates in pharmaceutical or material science research . Its structural complexity necessitates advanced characterization techniques, including X-ray crystallography (e.g., SHELX programs for structural refinement ) and spectroscopic methods (e.g., NMR, IR) .
Properties
Molecular Formula |
C18H26N4Na4O23P4 |
|---|---|
Molecular Weight |
882.3 g/mol |
IUPAC Name |
tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C18H30N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h7-8,11-16,25-28H,1-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4 |
InChI Key |
DCLPDVFCYKKBIJ-UHFFFAOYSA-J |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4CCC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of the diazinan-1-yl intermediates, followed by their phosphorylation. The reaction conditions often include the use of strong acids or bases to facilitate the phosphorylation process, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The industrial process also involves stringent quality control measures to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher-order phosphates, while reduction reactions could result in the formation of simpler phosphate derivatives.
Scientific Research Applications
Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying phosphate metabolism and enzyme activity. In medicine, it has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and proteins, thereby modulating their activity. The presence of multiple phosphate groups allows it to participate in phosphorylation and dephosphorylation reactions, which are crucial for regulating cellular processes.
Comparison with Similar Compounds
Key Advantages and Limitations
- Advantages: Superior metal-chelating efficiency due to multiple phosphate and nitrogen donor sites. Enhanced solubility in alkaline environments compared to non-ionic heterocycles .
- Limitations: Synthesis complexity increases production costs. Limited stability under acidic conditions restricts industrial applications .
Biological Activity
Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex organic compound with potential applications in various biological contexts. This article reviews its biological activity based on available literature, including toxicity studies and potential therapeutic effects.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes multiple functional groups that may contribute to its biological activity. The presence of phosphoryl groups suggests possible interactions with biological molecules such as proteins and nucleic acids.
Toxicity Studies
Several studies have investigated the toxicity of related compounds, providing insights into the safety profile of this tetrasodium phosphate derivative. For instance:
- Acute Toxicity : In a study involving Wistar rats, doses up to 5000 mg/kg body weight (bw) were administered without significant adverse effects observed at lower doses. The no-observed-adverse-effect-level (NOAEL) was determined to be 500 mg/kg bw due to clinical signs such as loss of body weight and diarrhea at higher doses .
- Chronic Toxicity : A 90-day dietary study showed that doses up to 1000 mg/kg bw/d resulted in increased incidences of single cell death and fatty infiltration in the pancreas at higher dose levels. The NOAEL for this study was established at 300 mg/kg bw/d .
- Genotoxicity : Ames assays indicated no mutagenicity for similar compounds at concentrations up to 5000 µg/plate. However, positive results were noted in an in vitro mammalian chromosome aberration assay under specific conditions .
Potential Therapeutic Effects
The compound's biological activity may extend beyond toxicity:
- Antioxidant Properties : Some studies suggest that related phosphorylated compounds exhibit antioxidant activity, potentially offering protective effects against oxidative stress in cells.
- Cell Viability Assays : Compounds with similar structures have been evaluated for their effects on cell proliferation and viability. For example, sulfonated tetrazolium salts have been shown to be less cytotoxic than traditional indicators like XTT in cell viability assays .
Data Table: Summary of Toxicity Studies
| Study Type | Test Subject | Dose (mg/kg bw) | NOAEL (mg/kg bw) | Observed Effects |
|---|---|---|---|---|
| Acute Toxicity | Wistar Rats | Up to 5000 | 500 | Weight loss, diarrhea at high doses |
| Chronic Toxicity | Wistar Han Rats | Up to 1000 | 300 | Single cell death, fatty infiltration |
| Genotoxicity | Ames Assay | Up to 5000 | Not applicable | No mutagenicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
